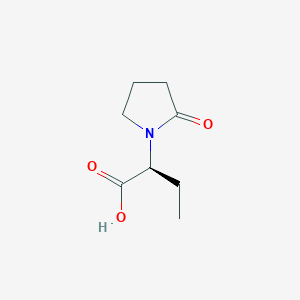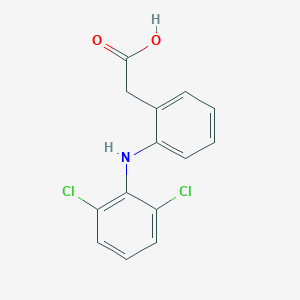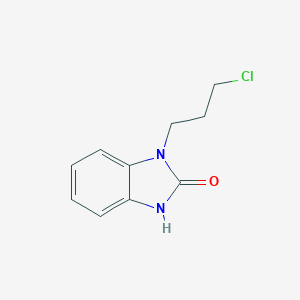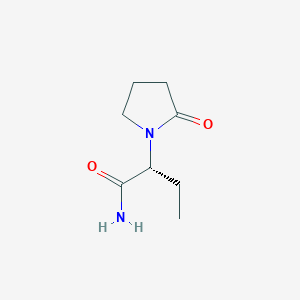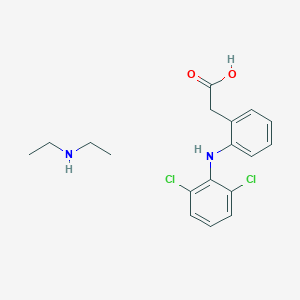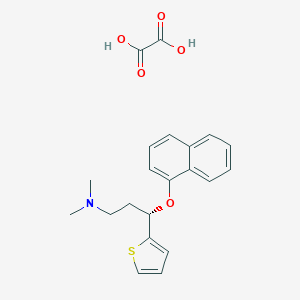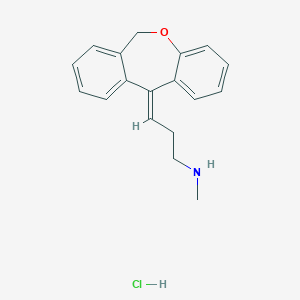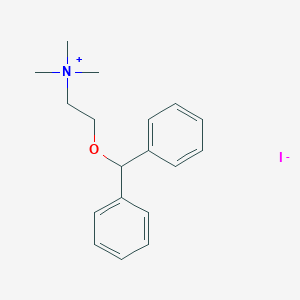
Diphenhydramine methiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenhydramine methiodide is a chemical compound that belongs to the class of antihistamines. It is a derivative of diphenhydramine, which is commonly used as a sleep aid and allergy medication. Diphenhydramine methiodide has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of diphenhydramine methiodide involves its binding to muscarinic acetylcholine receptors in the central nervous system. This binding leads to the inhibition of the activity of these receptors, which results in a decrease in the release of acetylcholine. Acetylcholine is a neurotransmitter that is involved in cognitive function, memory, and learning. The inhibition of muscarinic receptors by diphenhydramine methiodide results in a decrease in the activity of these processes.
Biochemische Und Physiologische Effekte
Diphenhydramine methiodide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of muscarinic acetylcholine receptors in the central nervous system, which results in a decrease in the release of acetylcholine. This decrease in acetylcholine release leads to a decrease in cognitive function, memory, and learning. Diphenhydramine methiodide has also been shown to have anticholinergic effects, which can result in dry mouth, blurred vision, and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
Diphenhydramine methiodide has a number of advantages for use in lab experiments. It has a well-established synthesis method and has been shown to have a high affinity for muscarinic acetylcholine receptors. It has also been shown to have a number of biochemical and physiological effects, which make it a useful tool for studying the role of muscarinic receptors in the central nervous system. However, diphenhydramine methiodide also has a number of limitations for use in lab experiments. It can have anticholinergic effects, which can make it difficult to interpret the results of experiments. Additionally, it has not been extensively studied in vivo, which limits its potential for use in animal models.
Zukünftige Richtungen
There are a number of future directions for the study of diphenhydramine methiodide. One potential direction is the use of diphenhydramine methiodide in the study of Alzheimer's disease. Alzheimer's disease is characterized by a decrease in acetylcholine release, which is thought to be due to the loss of muscarinic acetylcholine receptors. Diphenhydramine methiodide could be used to study the role of muscarinic receptors in the progression of Alzheimer's disease. Another potential direction is the use of diphenhydramine methiodide in the study of schizophrenia. Schizophrenia is characterized by a dysfunction in the dopaminergic and cholinergic systems. Diphenhydramine methiodide could be used to study the role of muscarinic receptors in the regulation of dopamine release in the central nervous system.
Synthesemethoden
The synthesis of diphenhydramine methiodide involves the reaction of diphenhydramine with methyl iodide. The reaction results in the formation of diphenhydramine methiodide, which is a white crystalline powder. The synthesis method has been well-established and is commonly used in research laboratories.
Wissenschaftliche Forschungsanwendungen
Diphenhydramine methiodide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for muscarinic acetylcholine receptors, which are involved in the regulation of cognitive function, memory, and learning. Diphenhydramine methiodide has been used to study the role of muscarinic receptors in the central nervous system and their involvement in various neurological disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
14177-81-2 |
|---|---|
Produktname |
Diphenhydramine methiodide |
Molekularformel |
C18H24INO |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
2-benzhydryloxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C18H24NO.HI/c1-19(2,3)14-15-20-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18H,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VBILFZZVVHHLOE-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Kanonische SMILES |
C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Beta-(Diphenylmethoxy)-ethyl-trimethyl-ammonium-iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)
![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)


